molecular formula C12H22O2 B12662115 6-Pentyl-1,4-dioxaspiro[4.4]nonane CAS No. 94113-44-7

6-Pentyl-1,4-dioxaspiro[4.4]nonane

Cat. No.: B12662115
CAS No.: 94113-44-7
M. Wt: 198.30 g/mol
InChI Key: ZBBPBGZPDYTISN-UHFFFAOYSA-N
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Description

6-Pentyl-1,4-dioxaspiro[44]nonane is a chemical compound belonging to the spiroketal family Spiroketals are characterized by a spiro-connected cyclic ether structure, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Pentyl-1,4-dioxaspiro[4.4]nonane typically involves the condensation of aliphatic compounds with lactones. One common method is the reaction of pentyl-substituted lactones with diols under acidic conditions to form the spiroketal structure . The reaction is often catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid, and the process may require refluxing to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-throughput screening and automated synthesis can enhance the efficiency of the production process. Additionally, purification techniques such as distillation and chromatography are employed to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions: 6-Pentyl-1,4-dioxaspiro[4.4]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines and thiols.

Major Products Formed:

Scientific Research Applications

6-Pentyl-1,4-dioxaspiro[4.4]nonane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Pentyl-1,4-dioxaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. The spiroketal structure allows it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity or enzyme inhibition. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 6-Pentyl-1,4-dioxaspiro[4.4]nonane is unique due to its pentyl substitution, which imparts specific chemical and physical properties. This substitution can influence its reactivity, solubility, and biological activity, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

94113-44-7

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

9-pentyl-1,4-dioxaspiro[4.4]nonane

InChI

InChI=1S/C12H22O2/c1-2-3-4-6-11-7-5-8-12(11)13-9-10-14-12/h11H,2-10H2,1H3

InChI Key

ZBBPBGZPDYTISN-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCCC12OCCO2

Origin of Product

United States

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